1,1,1-Trichlorotrifluoroacetone

Descripción

Historical Context and Significance in Fluorinated Organic Chemistry

The development of organofluorine chemistry has been a pivotal movement in the chemical sciences, driven by the unique properties that fluorine atoms confer upon organic molecules. While the history of simple fluorinated compounds dates back further, the systematic investigation of polyhalogenated ketones, including those containing both fluorine and chlorine, is a more recent endeavor. The synthesis and study of such compounds are often driven by the quest for new building blocks in organic synthesis, materials with specific properties, and molecules with potential biological activity.

The significance of compounds like 1,1,1-trichlorotrifluoroacetone lies in their potential as precursors to other valuable fluorinated substances. For instance, related halogenated acetones are known to be intermediates in the production of fluorinated and chlorofluorinated propanes, which have seen application as refrigerants, blowing agents, and solvents. While direct historical accounts of the initial synthesis and isolation of this compound are not widely documented in seminal literature, its existence is noted in modern chemical databases and patents, often as a component in complex reaction mixtures for the synthesis of other halogenated compounds. For example, its isomer, 1,1,3-trichlorotrifluoroacetone, is recognized as an intermediate in the synthesis of various chemical products. chemicalbook.com

Academic Relevance and Research Landscape

The academic interest in this compound is primarily centered on its unique chemical structure and reactivity. The presence of both highly electronegative fluorine atoms and the larger, more polarizable chlorine atoms on the same molecule creates a fascinating case study for physical organic chemists. Research in this area often involves spectroscopic and computational methods to understand the conformational preferences, electronic structure, and reactivity of such molecules.

Spectroscopic studies, such as photoelectron spectroscopy, have been employed to probe the electronic energy levels of this compound, providing insights into its molecular orbitals and the effects of halogenation. nist.gov These fundamental studies are crucial for predicting the compound's behavior in chemical reactions and for the rational design of new synthetic methodologies.

Overview of Key Research Domains for this compound

The primary research domain for this compound is as a specialized building block in organic synthesis. The distinct reactivity of the trichloromethyl and trifluoromethyl groups, as well as the electrophilic nature of the carbonyl carbon, allows for a range of potential chemical transformations.

One key area of interest is its use as a precursor to other complex fluorinated molecules. The trichloromethyl group can, under certain conditions, undergo reactions such as hydrolysis or substitution, while the trifluoromethyl group is generally more stable. This differential reactivity can be exploited to introduce specific functionalities into a molecule.

Furthermore, the chemistry of related trifluoromethyl ketones is an active area of research, particularly in medicinal and agricultural chemistry. Trifluoromethyl ketones are known to be effective inhibitors of various enzymes due to the ability of the ketone hydrate (B1144303) to mimic a tetrahedral transition state. While specific biological studies on this compound are not prominent, its structural similarity to other bioactive trifluoromethyl ketones suggests a potential, yet unexplored, role in this area.

The compound also serves as a model for studying the fundamental aspects of halogenated organic compounds, including their spectroscopic properties and chemical reactivity. nist.gov

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃Cl₃F₃O | nist.govnist.gov |

| Molecular Weight | 215.386 g/mol | nist.gov |

| CAS Registry Number | 758-42-9 | nist.gov |

| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoro-2-propanone | nist.gov |

Spectroscopic Data for this compound

| Spectroscopic Parameter | Method | Value (eV) | Reference |

| Ionization Potential | Photoelectron Spectroscopy (PE) | 10.80 ± 0.01 | nist.gov |

| Ionization Potential (Vertical) | Photoelectron Spectroscopy (PE) | 11.24 ± 0.02 | nist.gov |

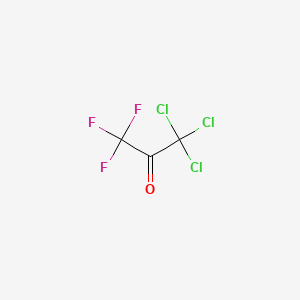

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-trichloro-3,3,3-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTAIKNWAIKGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226713 | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-42-9 | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloro-3,3,3-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 1,1,1 Trichlorotrifluoroacetone

Catalytic Synthesis Approaches for 1,1,1-Trichlorotrifluoroacetone

Catalysis offers a pathway to enhance selectivity and efficiency in the synthesis of halogenated compounds. For a molecule like this compound, catalytic methods are crucial for controlling the extent and position of halogen substitution.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical production due to the ease of catalyst separation and recycling. In the context of C₃Cl₃F₃O synthesis, the most relevant application of heterogeneous catalysis is in the fluorination of a perchlorinated precursor like hexachloroacetone.

A common approach involves the use of solid-supported metal catalysts. For instance, the catalytic fluorination of chlorinated acetones can be achieved using various metal-based catalysts. google.com While specific examples for this compound are not extensively detailed in publicly available literature, the general principle involves passing the vapor of the chlorinated precursor along with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), over a heated catalyst bed.

Table 1: Potential Heterogeneous Catalysts for Halogen Exchange Reactions

| Catalyst Type | Support Material | Typical Operating Temperatures | Reactants | Potential Product |

| Metal Halide | Activated Carbon | 150-350°C | Hexachloroacetone, HF | This compound |

| Metal Oxide | Alumina (B75360) (Al₂O₃) | 200-400°C | Hexachloroacetone, HF | This compound |

The reaction mechanism on the surface of a heterogeneous catalyst is believed to follow a Langmuir-Hinshelwood model, where both the organic substrate and the halogenating agent adsorb onto the active sites of the catalyst before reacting. osti.gov

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can offer high selectivity under milder reaction conditions. However, catalyst recovery can be more challenging. For the synthesis of asymmetrically halogenated ketones, homogeneous catalysts have been employed with success in achieving enantioselectivity, which underscores their potential for regioselective halogenation. princeton.edunih.gov

In the synthesis of this compound, a plausible homogeneous catalytic approach would involve the use of a soluble metal halide catalyst, such as an antimony pentachloride (SbCl₅) or titanium tetrachloride (TiCl₄), in a liquid-phase reaction. These Lewis acidic catalysts can facilitate the exchange of chlorine atoms with fluorine from a fluorine source.

The optimization of catalytic systems for the synthesis of this compound is critical to maximize yield and selectivity while minimizing the formation of byproducts, such as isomers or incompletely halogenated species. Key parameters for optimization include:

Temperature and Pressure: These parameters influence reaction rates and the equilibrium position of the reaction. Higher temperatures can increase reaction rates but may also lead to undesirable side reactions or catalyst degradation.

Catalyst Composition and Loading: The choice of metal, its oxidation state, and the nature of the support material are crucial. The concentration of the catalyst must be optimized to balance reaction speed with cost.

Reactant Molar Ratios: The ratio of the halogenating agent to the organic substrate can significantly affect the degree of halogenation and the selectivity towards the desired product.

Contact Time: In continuous flow systems, the time the reactants are in contact with the catalyst determines the extent of conversion.

Novel Synthetic Routes to this compound and its Precursors

Recent advancements in synthetic chemistry have opened up new avenues for the preparation of highly functionalized molecules like this compound, focusing on both gas-phase and liquid-phase systems.

Gas-phase reactions are often favored for their potential for continuous operation and high throughput. The synthesis of this compound via a gas-phase route would likely involve the reaction of a volatile precursor with a halogenating agent at elevated temperatures, often in the presence of a catalyst.

A plausible pathway is the gas-phase fluorination of 1,1,1-trichloroacetone (B165163). This would involve feeding vaporized 1,1,1-trichloroacetone and hydrogen fluoride over a heated heterogeneous catalyst. google.com The reactivity of halogens decreases in the order F₂ > Cl₂ > Br₂ > I₂, making direct fluorination highly exothermic and often requiring careful control. libretexts.org

Another potential gas-phase method is the free-radical chlorination of 1,1,1-trifluoroacetone (B105887), initiated by UV light. However, controlling the regioselectivity of free-radical reactions can be challenging, potentially leading to a mixture of chlorinated products. chemguide.co.uk

Liquid-phase reactions offer the advantages of better temperature control and the ability to use a wider range of catalysts, including homogeneous ones. The synthesis of the precursor 1,1,1-trichloroacetone can be achieved through the liquid-phase chlorination of monochloroacetone in an aqueous solution with potassium hydroxide. chemicalbook.com

Table 2: Example of Liquid-Phase Synthesis of a Precursor (1,1,1-Trichloroacetone)

| Reactants | Reagents/Catalysts | Temperature | Reaction Time | Product | Purity |

| Monochloroacetone, Chlorine gas | Potassium hydroxide, Water | 15-20°C | ~6.6 hours | 1,1,1-Trichloroacetone | 85% |

Data from a representative synthesis. chemicalbook.com

The subsequent step to produce this compound would involve the fluorination of the chlorinated precursor in the liquid phase. This can be accomplished using a fluorinating agent like HF in the presence of a Lewis acid catalyst. The choice of solvent is critical to ensure the solubility of all reactants and to facilitate the reaction.

Radical-Initiated Synthetic Pathways

Radical-initiated reactions offer a powerful method for the formation of carbon-halogen bonds, often under conditions where ionic reactions are less effective. These pathways typically involve the generation of a highly reactive radical species that propagates a chain reaction.

Photochemical Initiation: One potential route for the synthesis of this compound involves photochemical activation. nih.gov Light energy, particularly in the UV range, can induce the homolytic cleavage of bonds to form radical intermediates. nih.gov For instance, a plausible but not yet documented pathway could involve the radical chlorination of 1,1,1-trifluoroacetone. In such a reaction, chlorine molecules (Cl₂) would be cleaved by UV light into chlorine radicals (Cl•), which would then sequentially abstract the methyl protons from 1,1,1-trifluoroacetone, followed by reaction with Cl₂ to form the chlorinated product.

A generalized scheme for such a chain reaction is:

Initiation: Cl₂ + hν → 2 Cl•

Propagation:

CF₃COCH₃ + Cl• → CF₃COCH₂• + HCl

CF₃COCH₂• + Cl₂ → CF₃COCH₂Cl + Cl•

This process would repeat to achieve trichlorination.

Termination: Combination of any two radical species (e.g., 2 Cl• → Cl₂).

Chemical Initiation: Alternatively, radical initiators such as organometallic complexes can be employed. For example, manganese complexes like [Mn(RF)(CO)₅] have been shown to initiate radical polymerization of fluoromonomers by generating primary RF• radicals upon thermal or photochemical stimulation. mdpi.com A similar principle could be applied by reacting a suitable precursor with a source of trichloromethyl radicals (•CCl₃), potentially generated from a reagent like bromotrichloromethane (B165885) (BrCCl₃) in the presence of a radical initiator.

While specific examples for this compound are not prevalent in published literature, these established principles of radical chemistry provide a foundational basis for its potential synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature on "green" syntheses for this compound is scarce, the twelve principles of green chemistry provide a framework for evaluating and improving potential synthetic routes.

Key principles applicable to its synthesis would include:

Catalysis: Employing catalytic reagents instead of stoichiometric ones can dramatically reduce waste. For instance, developing a catalytic photochemical process would be preferable to using a large excess of a chemical initiator that is consumed in the reaction.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. A direct addition reaction would be superior to a substitution reaction that generates byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Photochemical reactions that can proceed without significant heating are advantageous. nih.gov

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or, when necessary, using safer alternatives. Flow chemistry systems can reduce solvent volumes compared to traditional batch processes. rsc.org

Waste Prevention: Preventing waste is preferable to treating or cleaning it up after it has been created. This is a primary goal of high-yield reactions.

A truly "green" synthesis of this compound would likely involve a highly efficient, selective, and catalytic process with minimal energy input and waste generation, principles that guide modern process chemistry development. eurekalert.org

Purity Optimization and Yield Enhancement in C₃Cl₃F₃O Synthesis

Optimizing the purity and enhancing the yield are critical for the industrial viability of any chemical synthesis. For halogenated ketones, purification can be challenging due to the presence of closely related byproducts from under- or over-halogenation.

Yield Enhancement: Yield can be improved by carefully controlling reaction parameters such as temperature, pressure, reaction time, and the molar ratio of reactants. In radical reactions, the intensity of light in photochemical processes or the concentration of the initiator is a key variable.

Purity Optimization: Common methods for purifying halogenated ketones include distillation, chromatography, and crystallization. Given the likely liquid nature of this compound at room temperature, fractional distillation is a primary technique for separating it from impurities with different boiling points.

A patent for the production of the related compound 1,1,1-trifluoroacetone from a raw material mixture containing 10.5% 1,1,1-trichloro-3,3,3-trifluoroacetone demonstrates an industrial purification process. google.com The process involves hydrogenolysis followed by distillation and extractive distillation to achieve a final purity of 99.9%. google.com This highlights the efficacy of multi-stage distillation in achieving high purity levels for halogenated acetones.

The table below, based on data for the purification of a related compound, illustrates how purification steps can significantly improve product quality. google.com

| Purification Stage | Key Component | Purity (%) | Major Impurities |

| Raw Material Mixture | Halogenated Trifluoroacetones | 10.5% (of C₃Cl₃F₃O) | Other chlorinated/fluorinated acetones |

| Post-Reaction Mixture | 1,1,1-Trifluoroacetone | 97.8% | 1,1-Difluoroacetone (DFA), Chloro-difluoroacetone (CDFA) |

| After Distillation | 1,1,1-Trifluoroacetone | >99.0% | Anhydrous salts, residual reactants |

| After Extractive Distillation | 1,1,1-Trifluoroacetone | 99.9% | 10-40 ppm of DFA and CDFA |

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trichlorotrifluoroacetone

Reaction Mechanisms and Kinetics of C₃Cl₃F₃O Transformations

The reactivity of 1,1,1-trichlorotrifluoroacetone is dominated by the electrophilic nature of its carbonyl carbon, which is significantly activated by the strong electron-withdrawing effects of the adjacent halogenated methyl groups.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of carbonyl compounds, where a nucleophile attacks the electrophilic carbonyl carbon. uchicago.edu In this compound, this electrophilicity is greatly enhanced, making it highly susceptible to attack by nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. researchgate.net This intermediate is then typically protonated to yield the final alcohol product. researchgate.net

A specific and well-documented example of this reactivity is the reaction of this compound with primary and secondary alcohols. This reaction proceeds via a nucleophilic addition mechanism to form an unstable hemiketal intermediate. chemicalbook.com This step is a clear illustration of the carbonyl carbon acting as an electrophile and the alcohol as the nucleophile.

Electrophilic Reactions

The term "electrophilic reactions" in the context of this compound primarily refers to its role as an electrophile. The carbonyl carbon atom carries a significant partial positive charge due to the powerful inductive effect of the -CCl₃ and -CF₃ groups, making it a prime target for electron-rich species (nucleophiles). uchicago.edu Therefore, the predominant reactions it undergoes are initiated by nucleophilic attack on this electrophilic center.

Reactions where the molecule itself is attacked by an external electrophile are not commonly reported, as the electron-deficient nature of the compound makes it an unlikely candidate for such transformations. Its primary mode of reactivity is to accept electron pairs, not donate them.

Radical Reactions and Their Pathways

While halogenated methanes and ketones can undergo photolysis to generate radicals, specific literature detailing the radical reaction pathways of this compound is not extensively available in the reviewed sources. In similar compounds, such as trichloronitromethane, photolysis leads to the cleavage of the weakest bond to form radicals (e.g., a C-N bond cleavage to form a CCl₃ radical and NO₂). By analogy, one could postulate that photolysis of C₃Cl₃F₃O might lead to the cleavage of the C-C bond, generating trichloromethyl and trifluoroacetyl radicals, but specific experimental studies on these pathways were not identified.

Role of this compound as a Synthetic Intermediate

The high reactivity of this compound makes it a useful reagent and intermediate in several synthetic transformations, particularly in the synthesis of anhydrides and in dehydration reactions.

Precursor in Anhydride Synthesis

This compound has been identified as an effective reagent for the facile synthesis of carboxylic acid anhydrides from their corresponding carboxylic acids. This method is noted for its simplicity and the volatile nature of the byproducts, which simplifies the workup and purification process. chemicalbook.com The reaction proceeds efficiently, providing a valuable tool for synthetic chemists.

A study demonstrated the use of this compound hydrate (B1144303) for this purpose, highlighting its utility.

| Reactant Carboxylic Acid | Product Anhydride |

| Acetic Acid | Acetic Anhydride |

| Benzoic Acid | Benzoic Anhydride |

This table illustrates the general application of this compound in converting carboxylic acids to their respective anhydrides.

Dehydration Reactions Utilizing C₃Cl₃F₃O

A significant application of this compound is as a mild dehydrating agent for the conversion of primary and secondary alcohols into olefins. chemicalbook.com The reaction mechanism involves the initial formation of a hemiketal via nucleophilic addition of the alcohol to the carbonyl group of the acetone (B3395972) derivative. chemicalbook.com In the presence of a catalytic amount of an acid like p-toluenesulfonic acid, this hemiketal intermediate spontaneously eliminates water to generate the corresponding alkene in high yields. chemicalbook.com This method is advantageous due to its mild conditions and the formation of volatile side products. chemicalbook.com

The effectiveness of this dehydration method has been demonstrated with a variety of alcohol substrates, as summarized in the table below.

| Substrate (Alcohol) | Product (Olefin) | Yield (%) |

| 1-Dodecanol | 1-Dodecene | 92 |

| 1-Phenyl-1-ethanol | Styrene | 95 |

| Cyclohexanol | Cyclohexene | 90 |

| 2-Octanol | trans-2-Octene | 94 |

| Cholesterol | Cholesta-3,5-diene | 96 |

Data sourced from research on mild dehydration reactions using this compound. chemicalbook.com

Reactions with Alcohols to Form Hemiketals and Olefins

The reaction of ketones with alcohols is a fundamental process in organic chemistry, typically leading to the formation of hemiketals in a reversible addition reaction. sigmaaldrich.comwikipedia.orgkhanacademy.org In the case of this compound, the high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the trichloromethyl and trifluoromethyl groups, facilitates the nucleophilic attack by alcohols to form the corresponding hemiketals. This reaction is generally catalyzed by either acid or base.

The formation of a hemiketal from this compound and an alcohol, such as methanol (B129727) or ethanol, results in a new stereocenter at the carbonyl carbon. The general mechanism involves the protonation of the carbonyl oxygen under acidic conditions, which further increases the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the alcohol. sigmaaldrich.com

While the formation of hemiketals is a primary step, these intermediates can undergo further reactions. One such transformation is the formation of olefins. Although direct conversion of the hemiketal of this compound to an olefin is not extensively documented, analogous transformations provide a basis for this possibility. For instance, the Wittig reaction, which involves the reaction of a ketone with a phosphonium (B103445) ylide, is a well-established method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgsciepub.com The reaction of this compound with a suitable ylide could potentially yield a substituted olefin.

Another plausible route to olefins involves the dehydrohalogenation of a derivative formed from the hemiketal. For example, if the hemiketal is converted to a more stable intermediate that can undergo elimination of a hydrogen and a halogen atom, an olefin would be formed. google.com

A related synthesis that highlights the reactivity of similar structures is the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with alcohols, which yields 3-alkoxy-1,1,1-trifluoropropan-2-ols. researchgate.net This reaction demonstrates the susceptibility of the carbon framework bearing the trifluoromethyl group to nucleophilic attack, a principle that also governs hemiketal formation.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| Ketone/Aldehyde | Alcohol | Hemiketal/Hemiacetal | Nucleophilic Addition | sigmaaldrich.comwikipedia.org |

| Ketone/Aldehyde | Phosphonium Ylide | Alkene (Olefin) | Wittig Reaction | masterorganicchemistry.comwikipedia.org |

| 1,1,1,3-Tetrachloropropane | - | 1,1,3-Trichloro-1-propene | Dehydrochlorination | google.com |

| 1,1,1-Trifluoro-2,3-epoxypropane | Alcohol | 3-Alkoxy-1,1,1-trifluoropropan-2-ol | Ring-Opening | researchgate.net |

Derivatization Chemistry of this compound

The presence of multiple reactive sites makes this compound a valuable starting material for the synthesis of various derivatives.

This compound can serve as a precursor for the synthesis of other halogenated acetone derivatives through substitution or reduction reactions. For instance, selective reduction of the carbonyl group can lead to halogenated alcohols. The reduction of similar ketones, like 1,1,1-trifluoropropan-2-one with lithium aluminum hydride, proceeds with high yield to the corresponding alcohol. chemicalbook.com A similar reduction of this compound would yield 1,1,1-trichloro-3,3,3-trifluoro-2-propanol.

Furthermore, the chlorine atoms on the trichloromethyl group can potentially undergo substitution reactions under specific conditions, leading to a variety of other halogenated acetone derivatives.

Fluorine-containing molecules are of great importance in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comossila.com this compound is a valuable building block for the synthesis of such fine chemicals due to the presence of the trifluoromethyl group. The reactivity of the carbonyl group allows for the introduction of various other functionalities while retaining the trifluoromethyl moiety. For example, the synthesis of 1,1,1-trifluoroacetone (B105887) can be achieved from halogenated precursors, highlighting the utility of such compounds in accessing other fluorinated ketones.

The trifluoromethyl group is known to enhance the biological activity and metabolic stability of many compounds. Therefore, derivatives of this compound are potential candidates for the development of new bioactive molecules.

The reaction of ketones with hydrazine (B178648) and its derivatives is a classic method for the synthesis of hydrazones. organic-chemistry.orgnih.govnih.govorgsyn.org this compound readily reacts with hydrazine hydrate or substituted hydrazines to form the corresponding hydrazone derivatives. These reactions typically proceed via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

The resulting hydrazones are versatile intermediates themselves. For instance, they can be used in the synthesis of heterocyclic compounds like pyrazoles and triazoles. A multi-component reaction involving trifluoroacetimidoyl chlorides (which can be conceptually derived from trifluoroacetyl compounds), hydrazine hydrate, and a formyl source has been shown to produce 3-trifluoromethyl-1,2,4-triazoles. nih.gov This suggests that derivatives of this compound could be employed in similar cyclization reactions to generate complex fluorinated heterocycles.

| Starting Material | Reagent(s) | Product Type | Ref. |

| 1,1,1-Trifluoropropan-2-one | Lithium aluminum hydride | 1,1,1-Trifluoro-2-propanol | chemicalbook.com |

| Aldehydes/Ketones | Hydrazine/Substituted Hydrazines | Hydrazones | organic-chemistry.orgnih.gov |

| Trifluoroacetimidoyl chlorides | Hydrazine hydrate, Benzene-1,3,5-triyl triformate | 3-Trifluoromethyl-1,2,4-triazoles | nih.gov |

Photochemical and Thermochemical Reactivity Studies

The photochemical and thermochemical behavior of halogenated compounds is of significant interest due to their potential environmental impact and their utility in synthetic transformations. While specific studies on this compound are not widely available, the reactivity of related compounds provides valuable insights.

The thermal decomposition of halogenated alkanes often proceeds via the elimination of hydrogen halides. For instance, 1,1,1-trichloroethane (B11378) decomposes at elevated temperatures to produce hydrogen chloride and other products. nih.gov Similarly, the thermal decomposition of 1,1,1-trichloro-3,3,3-trifluoropropane (B3429005) has been studied, indicating that such molecules can undergo unimolecular reactions at high temperatures. organic-chemistry.org It is plausible that this compound would also decompose under thermal stress, potentially through cleavage of the C-C or C-Cl bonds.

Photochemical reactions of halogenated compounds often involve the homolytic cleavage of carbon-halogen bonds upon absorption of UV light. The photolysis of trichloronitromethane (chloropicrin), for example, leads to the formation of a trichloromethyl radical and nitrogen dioxide. ossila.com Given the presence of C-Cl bonds, this compound is expected to be photochemically active, potentially generating trichloromethyl radicals upon irradiation with appropriate wavelengths of light.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving C₃Cl₃F₃O

The concepts of chemoselectivity, regioselectivity, and stereoselectivity are crucial for controlling the outcome of chemical reactions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com In the context of this compound, these selectivities are dictated by the distinct electronic and steric environments of its functional groups.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary reactive site for nucleophilic attack is the carbonyl carbon. However, under certain conditions, reactions at the C-Cl bonds could potentially compete. The choice of reagents and reaction conditions is therefore critical to ensure that reactions occur selectively at the desired position.

Regioselectivity is the preference for reaction at one position over another when multiple similar positions are available. wikipedia.orgchemistrysteps.com In addition reactions to the carbonyl group of this compound, regioselectivity is not a major concern as there is only one electrophilic carbon in the carbonyl group. However, in subsequent reactions of its derivatives, such as the opening of an epoxide derived from it, regioselectivity would become a critical factor. researchgate.net

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.commasterorganicchemistry.com The reduction of the carbonyl group of this compound, for example, creates a new chiral center. The use of chiral reducing agents can lead to the enantioselective formation of one enantiomer of the resulting alcohol. Similarly, the addition of a nucleophile to the carbonyl group can be stereoselective if a chiral catalyst or a chiral nucleophile is employed. The synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine, a related compound, has been achieved with high stereoselectivity using a chiral sulfinamide auxiliary. soton.ac.uk This demonstrates the potential for controlling the stereochemistry in reactions involving the carbonyl group of fluorinated ketones.

Advanced Applications in Organic Synthesis and Materials Science

1,1,1-Trichlorotrifluoroacetone in Complex Molecule Synthesis

The presence of both highly electronegative fluorine and chlorine atoms in this compound offers a versatile platform for the construction of complex, high-value molecules.

The incorporation of fluorine into pharmacologically active molecules and agrochemicals is a widely recognized strategy to enhance their efficacy, metabolic stability, and bioavailability. While direct examples of this compound in the synthesis of commercial pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, its structural relative, 1,1,1-trifluoroacetone (B105887), serves as a versatile intermediate in the production of fluorinated drugs. nordmann.global This suggests a potential, albeit currently underexplored, role for this compound as a precursor to novel fluorinated compounds with potential biological activity. The reactivity of the carbonyl group and the potential for selective substitution of its chlorine and fluorine atoms could be leveraged to create intricate molecular architectures.

Table 1: Comparison of Related Fluorinated Ketones in Synthesis

| Compound | Chemical Formula | Key Features for Synthesis | Documented Applications |

| This compound | C₃Cl₃F₃O | Trichloromethyl and trifluoromethyl groups, reactive carbonyl | Potential precursor for complex fluorinated molecules |

| 1,1,1-Trifluoroacetone | C₃H₃F₃O | Trifluoromethyl group, prochiral center | Intermediate in fluorinated drug synthesis nordmann.global |

Fluoropolymers are a class of materials renowned for their exceptional chemical resistance, thermal stability, and low surface energy. These properties make them invaluable for a wide range of applications, including high-performance coatings, seals, and electrical insulation. Polymers derived from monomers like chlorotrifluoroethylene (B8367) (CTFE) exhibit excellent barrier properties and are nonflammable. researchgate.net While the direct polymerization of this compound is not a common route to specialty polymers, its derivatives could potentially serve as monomers or additives to impart specific properties to polymer chains. For instance, the introduction of the C₃Cl₃F₃O moiety could enhance the thermal stability and chemical inertness of existing polymer backbones.

Table 2: Properties of Fluoropolymers Relevant to Specialty Coatings

| Property | Description | Relevance to Coatings |

| Chemical Inertness | Resistance to a wide range of chemicals. | Durability and longevity in harsh environments. |

| Thermal Stability | Ability to withstand high temperatures without degradation. | Suitability for high-temperature applications. |

| Low Surface Energy | Results in non-stick and water-repellent properties. | Easy-to-clean and anti-fouling surfaces. |

| UV Resistance | Stability upon exposure to ultraviolet radiation. | Prevents degradation and color fading in outdoor applications. |

Catalytic Applications and Ligand Design for C₃Cl₃F₃O-Derived Species

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. While there is a lack of specific reports on the catalytic use of this compound itself, its derivatives hold potential in this area. The electron-withdrawing nature of the trifluoromethyl and trichloromethyl groups can be harnessed to design ligands with unique electronic properties. These ligands, when coordinated to a metal center, could modulate the catalytic activity and selectivity in various organic transformations. For example, a patent for the production of 1,1,1-trichlorotrifluoroethane mentions the use of a fluorinated activated alumina (B75360) catalyst, highlighting the role of fluorinated compounds in catalytic processes. google.com

Use as a Solvent or Reaction Medium in Specialized Syntheses

The choice of solvent can significantly influence the outcome of a chemical reaction. Halogenated solvents are often employed for their ability to dissolve a wide range of organic compounds and for their inertness under certain reaction conditions. While 1,1,1-trichloroethane (B11378) has been historically used as a solvent, its use is now restricted due to its ozone-depleting properties. usp.org this compound, with its high density and polarity, could potentially serve as a specialized solvent or reaction medium in specific synthetic applications where its unique properties are advantageous. A patent for the production of 1,1,1-trichlorotrifluoroethane describes a liquid-phase isomerization reaction, which underscores the utility of fluorinated compounds as reaction media. google.com

Integration of this compound in Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology have emerged as powerful tools for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and scalability. While the use of this compound in such systems is not specifically documented, the principles of flow chemistry are well-suited for handling highly reactive or hazardous materials. The synthesis of chemical warfare agents, for instance, has been explored in microreactors to improve safety and control. mmsl.cz Given the reactive nature of many halogenated compounds, the integration of this compound and its reactions into continuous flow processes could offer a safer and more efficient means of production and derivatization.

Development of Novel Materials Using C₃Cl₃F₃O and its Derivatives

The unique combination of chlorine and fluorine in this compound provides a foundation for the development of novel materials with tailored properties. While specific examples are scarce, the broader field of fluorinated materials is rich with innovation. For instance, polymers containing 1,2,3-triazole units in their backbone are being investigated as new functional polymers. mdpi.com The incorporation of the C₃Cl₃F₃O moiety into such polymer structures could lead to materials with enhanced thermal stability, chemical resistance, or other desirable characteristics. The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents highlights the ongoing research into creating advanced materials with unique properties. mdpi.com

Computational Chemistry and Theoretical Studies of 1,1,1 Trichlorotrifluoroacetone

Quantum Chemical Calculations for C₃Cl₃F₃O

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For C₃Cl₃F₃O, these calculations, often employing methods like Density Functional Theory (DFT) and ab initio approaches, can predict a wide range of properties from the ground state. arxiv.orgrsc.org Such methods are crucial for molecules where experimental data is scarce, providing a theoretical framework for their chemical behavior. researchgate.net

Electronic Structure Analysis and Bonding Characterization

The electronic structure of 1,1,1-Trichlorotrifluoroacetone is defined by its molecular orbitals and the distribution of electron density. Quantum chemical methods can map these features, revealing the nature of the covalent bonds within the molecule, particularly the C-C, C=O, C-Cl, and C-F bonds. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting reactivity, with the energy gap between them indicating the molecule's kinetic stability and chemical reactivity.

Computational approaches like DFT can be used to calculate properties such as the distribution of atomic charges and the molecular electrostatic potential (MEP). For C₃Cl₃F₃O, the high electronegativity of the fluorine, chlorine, and oxygen atoms is expected to create a highly polarized molecule. The MEP would likely show significant negative potential around the oxygen and halogen atoms, indicating sites susceptible to electrophilic attack, while regions of positive potential would be prone to nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties (Note: The following data is illustrative of typical outputs from quantum chemical calculations and not specific experimental or calculated values for this compound.)

| Property | Illustrative Value | Method | Significance |

| HOMO Energy | -8.5 eV | DFT/B3LYP | Indicates energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.2 eV | DFT/B3LYP | Indicates energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.1 D | DFT/B3LYP | Measures the overall polarity of the molecule. |

Spectroscopic Property Predictions (e.g., IR, NMR)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies of a molecule, it is possible to generate a theoretical Infrared (IR) spectrum. This involves computing the second derivatives of the energy with respect to the atomic coordinates. For this compound, distinct vibrational modes corresponding to the C=O stretch, C-C stretches, and the various C-Cl and C-F stretching and bending modes would be predicted.

Table 2: Illustrative Predicted Vibrational Frequencies for C₃Cl₃F₃O (Note: This table is an illustrative example based on characteristic frequencies for similar functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | 1780 - 1815 | Strong |

| C-F Stretches | 1350 - 1000 | Strong |

| C-Cl Stretches | 850 - 550 | Medium-Strong |

| C-C Stretches | 1000 - 800 | Medium |

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. nih.gov For studying the reactivity of this compound, reactive MD simulations, which allow for the formation and breaking of chemical bonds, are particularly useful. nsf.gov These simulations can be performed using reactive force fields (like ReaxFF) that can handle chemical reactions in large, complex systems. nih.govnsf.gov

MD simulations can be used to investigate how this compound interacts with other molecules, surfaces, or under specific conditions like high temperature or pressure. nsf.govescholarship.org For instance, simulations could model its decomposition pathways or its role as a reactant in a complex chemical environment. These simulations can reveal reaction mechanisms that are difficult to probe experimentally, such as those occurring at interfaces or under extreme conditions. nsf.gov

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the most likely pathway from reactants to products, including any intermediate structures and the transition states that connect them. Quantum chemical calculations are essential for mapping these potential energy surfaces. nih.gov

For a potential reaction involving this compound, computational methods can be used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. youtube.com Techniques like relaxed surface scans can provide an initial guess for the transition state geometry. youtube.com Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com Intrinsic Reaction Coordinate (IRC) calculations can then trace the path from the transition state down to the reactants and products, confirming the connection between these points on the potential energy surface. nih.gov

Conformational Analysis and Energetics

Due to the rotation around the C-C single bond, this compound can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. kfupm.edu.sa

Computational studies on similar molecules, such as 1,1,3-trichloroacetone, have shown that methods like DFT-B3LYP and MP2 can effectively map the potential energy surface as a function of dihedral angles. kfupm.edu.sa Such an analysis for this compound would likely reveal multiple conformers, with their relative stability governed by a balance of steric hindrance between the bulky -CCl₃ and -CF₃ groups and electrostatic interactions (dipole-dipole forces). kfupm.edu.sa The calculations would yield the rotational barriers between these conformers and their equilibrium populations at a given temperature. nih.gov

Table 3: Illustrative Conformational Analysis Data (Note: This table illustrates the type of data obtained from a conformational analysis, using a hypothetical staggered vs. eclipsed conformation for C₃Cl₃F₃O.)

| Conformer | Dihedral Angle (Cl-C-C-F) | Relative Energy (kcal/mol) | Dipole Moment (D) | Population at 298 K |

| Staggered (anti) | 180° | 0.00 | 2.0 | 75% |

| Eclipsed | 120° | 4.5 | 2.8 | <1% |

| Staggered (gauche) | 60° | 0.50 | 2.3 | 24% |

Development of Predictive Models for C₃Cl₃F₃O Chemical Behavior

Modern computational chemistry increasingly leverages machine learning (ML) and artificial intelligence to develop predictive models for chemical behavior, bypassing the need for expensive quantum calculations for every new scenario. nih.gov These models are trained on large datasets of chemical structures and their corresponding properties or reaction outcomes. nih.govarxiv.org

For this compound, predictive models could be developed for various endpoints. By generating a large dataset of DFT-calculated properties for C₃Cl₃F₃O and its derivatives, an ML model, such as a graph neural network (GNN), could be trained to predict properties like reactivity, toxicity, or solubility based solely on the molecular structure. nih.govyoutube.com Furthermore, models trained on vast reaction databases can predict the likely products when this compound is subjected to various reagents and conditions, accelerating the discovery of new synthetic routes. arxiv.org These approaches represent a shift towards data-driven chemical discovery, where computation can guide experimental efforts more efficiently. arxiv.org

Analytical Methodologies for 1,1,1 Trichlorotrifluoroacetone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 1,1,1-trichlorotrifluoroacetone, providing the means to isolate the compound from reaction mixtures, byproducts, or environmental matrices.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The compound's volatility, derived from its low molecular weight and lack of hydrogen bonding, makes it well-suited for GC analysis. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases. For halogenated compounds, columns with a non-polar or mid-polarity stationary phase are typically employed.

When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both quantification and identification. The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint. For this compound (C₃Cl₃F₃O), the mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of halogen atoms and carbonyl group fragments. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would further aid in the identification of chlorine-containing fragments. nih.gov

Due to the presence of electron-capturing halogen atoms, an Electron Capture Detector (ECD) can also be used for highly sensitive detection in GC, a common approach for analyzing chlorofluorocarbons and related compounds. usgs.gov

Table 1: Predicted GC-MS Parameters and Expected Data for this compound

| Parameter | Value / Description |

| Column Type | Capillary, non-polar (e.g., DB-5ms) or mid-polar |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Expected Molecular Ion (M⁺) | m/z 214 (for ³⁵Cl₃), with isotopic peaks for ³⁷Cl |

| Key Fragmentation Ions | [CCl₃]⁺, [CF₃]⁺, [CF₃CO]⁺, and ions showing loss of Cl or F |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a small, polar molecule like this compound, reversed-phase HPLC is a suitable method. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net

A significant challenge in analyzing this compound by HPLC is detection. The molecule lacks a strong chromophore, making detection by standard UV-Vis detectors inefficient. To overcome this, derivatization is a common strategy for ketones. researchgate.net Reaction with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a colored and UV-active derivative that can be easily detected. chembuyersguide.com

Alternatively, coupling HPLC with a mass spectrometer (HPLC-MS) bypasses the need for derivatization. HPLC-MS provides high selectivity and sensitivity, allowing for the direct detection and quantification of the compound as it elutes from the column. researchgate.net This technique is particularly valuable for analyzing complex mixtures where chromatographic co-elution might occur.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring reaction progress or screening for the presence of a compound. researchgate.net A TLC analysis involves spotting the sample onto a plate coated with a thin layer of an adsorbent (stationary phase), typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. sostie.com

For this compound, a normal-phase system with a silica gel plate and a mobile phase of intermediate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would be appropriate. Since the compound is colorless and not expected to be UV-active, visualization of the separated spots requires a secondary method. researchgate.net Common non-destructive visualization is exposure to UV light if the TLC plate contains a fluorescent indicator. nih.govchemchart.com Destructive methods include staining, such as placing the plate in an iodine chamber, where organic compounds typically appear as brown spots. sostie.comresearchgate.net

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic methods are indispensable for confirming the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) group stretch. For aliphatic ketones, this peak typically appears around 1715 cm⁻¹. The presence of electron-withdrawing halogens on the alpha carbons shifts this frequency to a higher wavenumber; thus, a peak in the range of 1730-1780 cm⁻¹ would be anticipated. The spectrum would also feature strong absorption bands in the fingerprint region corresponding to C-Cl (typically 600-800 cm⁻¹) and C-F (typically 1000-1400 cm⁻¹) stretching vibrations.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. For this compound, the C-Cl and C-F symmetric stretching modes would be expected to produce distinct Raman signals.

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | IR | 1730 - 1780 | Strong |

| C-F Stretch | IR | 1000 - 1400 | Strong |

| C-Cl Stretch | IR, Raman | 600 - 800 | Medium to Strong |

| C-C Stretch | Raman | 800 - 1200 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete atomic connectivity of a molecule. For this compound, ¹³C and ¹⁹F NMR would be particularly informative.

¹⁹F NMR: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds. researchgate.net The spectrum of this compound would show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this peak is highly dependent on its electronic environment. For a CF₃ group adjacent to a carbonyl, the chemical shift is typically observed in the range of -70 to -85 ppm relative to a CFCl₃ standard.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum for this compound would be expected to show three distinct signals: one for the carbonyl carbon (C=O), one for the trichloromethyl carbon (CCl₃), and one for the trifluoromethyl carbon (CF₃). The carbonyl carbon would appear significantly downfield (typically 180-200 ppm) but would be influenced by the adjacent halogenated groups. The CCl₃ and CF₃ carbons would also have characteristic chemical shifts, and both would appear as quartets due to coupling with the three fluorine atoms (¹J-CF).

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹⁹F | -70 to -85 | Singlet | Relative to CFCl₃. |

| ¹³C (C=O) | 180 - 195 | Quartet | Coupling to ³F nuclei (²J-CF). |

| ¹³C (CF₃) | 115 - 130 | Quartet | Coupling to ³F nuclei (¹J-CF). |

| ¹³C (CCl₃) | 90 - 105 | Quartet | Coupling to ³F nuclei (²J-CF). |

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the carbonyl group (C=O). The absorption of UV light excites electrons from lower energy non-bonding (n) and π orbitals to higher energy anti-bonding (π*) orbitals.

The key electronic transitions for this compound are:

n → π* transition: This involves the excitation of an electron from a non-bonding orbital (on the oxygen atom) to the anti-bonding π* orbital of the carbonyl group. This transition is typically of lower energy and occurs at a longer wavelength (λmax).

π → π* transition: This involves the excitation of an electron from the π bonding orbital to the anti-bonding π* orbital of the carbonyl group. This is a higher energy transition and occurs at a shorter wavelength.

The presence of halogen atoms (chlorine and fluorine) as auxochromes can influence the wavelength of maximum absorbance (λmax) through electronic effects. The technique is quantitative, adhering to the Beer-Lambert law, which allows for the determination of the compound's concentration in a solution. uu.nl UV-Vis spectroscopy is valued for its simplicity, speed, and applicability to a range of sample types, including liquids and gases. uu.nl

Table 1: Typical Electronic Transitions for this compound

| Electronic Transition | Typical Wavelength (λmax) Range | Description |

|---|---|---|

| n → π | ~270-300 nm | Low-intensity absorption resulting from the excitation of a non-bonding electron on the oxygen atom. |

| π → π | <200 nm | High-intensity absorption resulting from the excitation of an electron in the carbonyl π-bond. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). When this compound is analyzed by MS, typically using electron ionization (EI), it undergoes ionization to form a molecular ion ([M]•+) and subsequent fragmentation into smaller, characteristic ions.

The mass spectrum of this compound is distinguished by a complex molecular ion region due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). This results in a cluster of peaks for the molecular ion and any chlorine-containing fragments, which is a definitive feature for identification.

Key fragmentation pathways often involve the cleavage of carbon-carbon and carbon-halogen bonds. Common fragments observed in the mass spectrum include ions resulting from the loss of Cl, F, CO, CF₃, and CCl₃ groups. For halogenated compounds, high-sensitivity detection can be achieved using negative chemical ionization (NCI), which is particularly effective for high electron affinity molecules. uliege.be High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments. chromatographyonline.com

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ionic Fragment | Significance |

|---|---|---|

| 214/216/218/220 | [C₃Cl₃F₃O]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern of three chlorine atoms. |

| 117/119/121 | [CCl₃]⁺ | Fragment corresponding to the trichloromethyl cation. |

| 97 | [C₂F₃O]⁺ | Fragment corresponding to the trifluoroacetyl cation. |

| 69 | [CF₃]⁺ | A common and often abundant fragment indicating the presence of a trifluoromethyl group. |

Advanced Sample Preparation Techniques for Complex Matrices

Extracting and concentrating this compound from complex samples like environmental water or biological fluids is critical for accurate analysis. Several advanced techniques are employed for this purpose.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique that partitions compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). fishersci.casigmaaldrich.com For a semi-polar compound like this compound, a reverse-phase sorbent such as C18 (octadecyl-bonded silica) or a polymeric sorbent is typically used. sigmaaldrich.comchemrxiv.org

The general SPE procedure involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to prepare it for sample loading. chemrxiv.org

Loading: The aqueous sample is passed through the sorbent bed, where this compound is retained via hydrophobic interactions.

Washing: The sorbent is washed with water or a weak aqueous solution to remove interfering salts and polar impurities. chemrxiv.org

Elution: The retained analyte is eluted from the sorbent using a small volume of an organic solvent (e.g., acetonitrile or methanol), resulting in a cleaner, more concentrated sample ready for analysis. chemrxiv.org

SPE is advantageous for its efficiency, selectivity, and ability to handle larger sample volumes, thereby improving detection limits. fishersci.ca

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org To extract this compound from an aqueous sample, a non-polar organic solvent such as hexane, pentane, or methyl tert-butyl ether (MTBE) is used. wikipedia.orgepa.gov

The process involves vigorous mixing of the sample with the extraction solvent in a separatory funnel. The analyte partitions into the organic phase based on its partition coefficient. libretexts.org After separation of the two layers, the organic extract containing the analyte is collected. Multiple extractions may be performed to enhance recovery. elementlabsolutions.com LLE is a robust and well-understood technique, though it can be labor-intensive and may consume larger volumes of organic solvents compared to other methods. wikipedia.orgelementlabsolutions.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. sigmaaldrich.comwikipedia.org It is particularly well-suited for volatile and semi-volatile compounds like this compound. sigmaaldrich.com The extraction can be performed in two modes:

Direct Immersion: The fiber is placed directly into a liquid sample. youtube.com

Headspace SPME: The fiber is exposed to the vapor phase (headspace) above a liquid or solid sample, which is ideal for volatile analytes and avoids interference from non-volatile matrix components. youtube.com

After a set extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com The choice of fiber coating (e.g., polydimethylsiloxane, PDMS) is crucial for selective and efficient extraction. wikipedia.org SPME is highly sensitive, requires no solvent, is easily automated, and is considered a green analytical technique. wikipedia.orgyoutube.com

Emerging Analytical Techniques and Method Development

The field of analytical chemistry is continuously evolving to meet the demand for faster, more sensitive, and more comprehensive analysis of halogenated compounds.

Emerging trends relevant to the analysis of this compound include:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique couples two different GC columns to provide significantly enhanced separation power. uliege.be When paired with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS allows for the separation and identification of target compounds in highly complex matrices that would be unresolvable with conventional GC-MS. uliege.be

Advanced Mass Spectrometry: The use of High-Resolution Mass Spectrometry (HRMS) is becoming more common for environmental and trace analysis. chromatographyonline.com It provides superior selectivity and confident identification of unknown compounds. Advances in ion source design, such as improved Negative Chemical Ionization (NCI) sources, promise greater sensitivity and robustness for analyzing halogenated molecules. uliege.be

Automated and Miniaturized Sample Preparation: Automation of sample preparation techniques like SPE and SPME using robotic systems (e.g., PAL systems) reduces manual labor and improves reproducibility. youtube.compalsystem.com Miniaturized techniques like dispersive liquid-liquid microextraction (DLLME) are also gaining traction as they drastically reduce solvent consumption and sample volume requirements, aligning with the principles of green chemistry. wikipedia.orgwikipedia.org

Systematic Method Development: Modern method development is shifting towards a more systematic, risk-based approach. fda.gov The establishment of an Analytical Target Profile (ATP) defines the goals and performance requirements of the method from the outset, guiding the development and ensuring the final procedure is robust and fit for its intended purpose throughout its lifecycle. fda.gov

Table 3: Comparison of Advanced Analytical Techniques

| Technique | Principle | Primary Advantage for Halogenated Compound Analysis |

|---|---|---|

| GCxGC-TOFMS | Enhanced chromatographic separation using two orthogonal columns coupled to a fast-scanning mass spectrometer. uliege.be | Superior resolution of complex mixtures and comprehensive screening capabilities. uliege.be |

| HRMS | Measures m/z with very high accuracy, allowing for elemental formula determination. chromatographyonline.com | High selectivity and confident identification, reducing false positives from matrix interferences. |

| Automated SPME | Robotic handling of SPME fiber for extraction, desorption, and injection. youtube.compalsystem.com | High throughput, improved precision, and reduced operator error. youtube.com |

| DLLME | Dispersion of an extraction solvent in an aqueous sample to create a large surface area for rapid extraction. wikipedia.org | Extremely fast, low solvent consumption, and high enrichment factors. |

Compound Reference Table

Environmental Fate and Ecotoxicological Research of 1,1,1 Trichlorotrifluoroacetone and Its Degradation Products

Atmospheric Chemistry and Degradation Pathways

Limited specific information is available regarding the atmospheric chemistry and degradation pathways of 1,1,1-trichlorotrifluoroacetone. However, the atmospheric fate of halogenated compounds is generally dictated by their reactivity with photochemically produced hydroxyl radicals (OH). cdc.gov For instance, the atmospheric lifetime of 1,1,1-trichloroethane (B11378) is estimated to be about 6 years due to its reaction with OH radicals. cdc.gov This long lifetime allows a portion of it to migrate to the stratosphere, where it can be degraded by shorter wavelength ultraviolet light, releasing chlorine atoms that can react with ozone. cdc.gov

While direct data for this compound is scarce, it is known that the degradation of other fluorinated compounds, such as hydrofluoroolefins (HFOs), in the atmosphere leads to the formation of trifluoroacetic acid (TFA). wikipedia.orgunep.org The atmospheric lifetime of HFO-1234yf, for example, is estimated at about 6 days, with a 1:1 molar conversion to TFA. unep.org Given its structure, it is plausible that this compound would also undergo atmospheric degradation, potentially initiated by reactions with OH radicals, leading to the formation of various degradation products. However, without specific studies, the exact pathways and resulting products remain speculative.

It is important to note that not all compounds containing a trifluoromethyl (-CF3) group degrade to form TFA. unep.org The stability of the C-F bond makes TFA resistant to further degradation in the environment. mdpi.com

Aquatic and Terrestrial Environmental Behavior

Given the high solubility of its likely degradation product, trifluoroacetic acid (TFA), it is expected to partition entirely into aqueous phases in the environment. mdpi.com TFA is persistent and highly mobile, allowing it to spread through the water cycle. pfasfree.org.uk It does not accumulate in the atmosphere but is rapidly partitioned into water droplets like clouds, rain, and fog. unep.org In soil, it is subject to runoff and movement into groundwater. unep.org

Bioaccumulation and Biotransformation Studies

Specific studies on the bioaccumulation and biotransformation of this compound are lacking. Bioaccumulation refers to the accumulation of chemicals in an organism, while biotransformation is the process by which these chemicals are metabolized. ecotoxmodels.org These processes are crucial in determining the internal dose of a chemical and its potential toxicity. ecotoxmodels.org

For related compounds, the bioconcentration factor (BCF) for 1,1,1-trichloroethane in bluegill sunfish was found to be low, indicating a low tendency to bioconcentrate in fish. epa.gov In contrast, its degradation product, TFA, is rapidly eliminated from mammals via the kidneys and is not expected to accumulate in aquatic organisms due to its high water solubility. unep.org

Biotransformation of xenobiotics can significantly influence their bioaccumulation kinetics. ecotoxmodels.org For some organic chemicals, biotransformation is the dominant toxicokinetic process, affecting the internal concentrations of both the parent compound and its metabolites. ecotoxmodels.org For instance, some chlorinated paraffins are readily biodegradable in plants, animals, and microorganisms through processes like hydroxylation and dechlorination. researchgate.netsemanticscholar.org

Ecotoxicological Impact on Biota: Advanced Studies

Ecotoxicology studies the harmful effects of chemical substances on ecosystems. researchgate.netresearchgate.net There is a lack of specific ecotoxicological studies on this compound.

No direct studies on the effects of this compound on aquatic organisms were found. The toxicity of chemicals to aquatic organisms is a significant concern as many pollutants end up in aquatic environments. nih.govdiva-portal.org Model organisms such as fish (e.g., rainbow trout, bluegill sunfish, zebrafish) and aquatic invertebrates (e.g., Daphnia magna) are commonly used to assess the acute and chronic toxicity of chemicals. nih.govepa.govmdpi.com

For example, the toxicity of the pesticide rotenone (B1679576) has been extensively studied, with rainbow trout showing high sensitivity. epa.gov Similarly, the toxicity of various pharmaceuticals and pesticides on aquatic organisms like copepods and zebrafish embryos has been investigated to understand their environmental risk. nih.gov

The degradation product, TFA, has been the subject of some ecotoxicological concern, although current projections suggest that the amounts formed from regulated substances are too small to pose a risk to human health or the environment. unep.org

There is no available information on the specific impacts of this compound on terrestrial plants and soil microorganisms. Soil microorganisms play a vital role in soil health and plant growth by decomposing organic matter, cycling nutrients, and protecting plants from pathogens. nih.govnih.gov

The introduction of pollutants can disrupt these delicate interactions. For example, heavy metals like copper can have both stimulating and inhibitory effects on soil microbial activity depending on the concentration. researchgate.net Some plants have developed tolerance to high levels of certain metals and can even promote microbial activity in contaminated soils. researchgate.net

Plant-soil feedback, where plants alter the soil microbial community which in turn affects subsequent plant growth, is a critical process in plant community dynamics. wur.nl The introduction of foreign chemicals could potentially alter these feedback loops with unknown consequences for ecosystem stability.

Toxicological Pathways and Advanced Hazard Assessment of 1,1,1 Trichlorotrifluoroacetone

Mammalian Toxicology and In Vitro/In Vivo Studies

Detailed in vitro and in vivo studies specifically investigating the mammalian toxicology of 1,1,1-trichlorotrifluoroacetone are not readily found in the current body of scientific research. While safety data sheets classify it as having acute oral toxicity, the specific mechanisms and broader effects on mammalian systems have not been delineated.

Mechanistic Toxicology: Molecular and Cellular Interactions

Information regarding the molecular and cellular interactions of this compound is scarce. Understanding how this compound interacts with cellular components, such as proteins and DNA, is crucial for assessing its toxic potential, but such mechanistic studies have not been published.

Neurotoxicological Investigations

There is a lack of specific neurotoxicological investigations into this compound. Studies examining its potential to adversely affect the nervous system have not been identified.

Reproductive and Developmental Toxicology

The effects of this compound on reproductive health and developmental processes are currently unknown. Safety data sheets often list reproductive toxicity as "not classified," which typically indicates a lack of available data for a proper assessment.

Genotoxicity and Mutagenicity Assessments

Assessments of the genotoxic and mutagenic potential of this compound are limited. Existing safety information suggests that it is "not classified" for germ cell mutagenicity, pointing to a gap in research on its ability to cause genetic mutations.

Human Exposure Pathways and Risk Assessment Methodologies

There is no available information on the common pathways for human exposure to this compound, nor have specific risk assessment methodologies been developed for this compound. The absence of this data prevents a thorough evaluation of the potential risks to human health from environmental or occupational contact.

Due to the limited availability of specific research data for this compound, detailed data tables on its toxicological effects cannot be provided at this time.

Industrial Relevance and Sustainable Chemical Engineering of 1,1,1 Trichlorotrifluoroacetone

Industrial Production Scale-Up and Process Optimization

Detailed industrial-scale production processes for 1,1,1-trichlorotrifluoroacetone are not widely published in publicly accessible literature. The compound is available commercially from various suppliers, indicating that established production methods exist. fluoropharm.comchemnet.comkeyorganics.net

One documented laboratory-scale application that uses this compound as a reagent is the synthesis of N-Trifluoroacetanilide. In this process, this compound is added to a solution of aniline (B41778) in dimethyl sulfoxide. orgsyn.org This suggests a potential use as a trifluoroacetylating agent in fine chemical and pharmaceutical synthesis.

While a specific industrial synthesis route for this compound is not detailed, the production of other halogenated acetones often involves the halogenation of acetone (B3395972) or its precursors. For instance, a patent for producing 1,1,1-trifluoroacetone (B105887) mentions a raw material mixture that includes 1,1,1-trichloro-3,3,3-trifluoroacetone, suggesting it can be a component or intermediate in complex halogenated chemical manufacturing. google.com

Process optimization for a compound like this compound would typically focus on:

Catalyst Selection: Identifying highly selective and active catalysts to maximize yield and minimize the formation of by-products, such as other chlorinated or fluorinated isomers.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to improve conversion rates and energy efficiency.